molecular formula C16H12N2OS B12926401 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 105141-23-9

5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12926401
CAS No.: 105141-23-9
M. Wt: 280.3 g/mol
InChI Key: GBBISPPSPUEZAM-UHFFFAOYSA-N
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Description

5,6-Diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a dihydropyrimidinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Compounds within this structural family are frequently explored as key scaffolds in the synthesis of molecules with notable pharmacological properties . These derivatives are typically synthesized via methods such as the Biginelli reaction, a one-pot condensation of a beta-keto ester, an aldehyde, and thiourea . As a 2-thioxo analog, this compound offers a distinct electronic and steric profile compared to its 2-oxo counterpart, which can be leveraged to modulate its binding affinity and physicochemical properties in structure-activity relationship (SAR) studies. Dihydropyrimidinone and dihydropyrimidinethione cores are recognized for their diverse biological activities. While the specific profile of this diphenyl-substituted derivative is subject to ongoing investigation, related structures have demonstrated a range of pharmacological effects, including serving as calcium channel modulators, and exhibiting antimicrobial, anti-inflammatory, and antitumor activities in preliminary research . The distinct 5,6-diphenyl substitution pattern is a key structural feature for researchers investigating the role of steric bulk and aromatic interactions at these positions for binding to various biological targets. This compound is intended for use as a chemical reference standard and a versatile building block (a "Heterocyclic Building Block") in organic synthesis and medicinal chemistry research . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105141-23-9

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

5,6-diphenyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H12N2OS/c19-15-13(11-7-3-1-4-8-11)14(17-16(20)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20)

InChI Key

GBBISPPSPUEZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed potent activity against a range of bacteria and fungi. The mechanism is believed to involve the inhibition of microbial enzymes, which is crucial for their survival and replication .

1.2 Anti-inflammatory Properties

Compounds based on this thioxo-dihydropyrimidinone structure have also been investigated for their anti-inflammatory effects. Preliminary screenings suggest that these compounds can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

1.3 Local Anesthetic Activity

The compound has been evaluated for local anesthetic properties. In a comparative study, derivatives maintained or even enhanced local anesthetic activity compared to established anesthetics. This suggests a promising avenue for developing new anesthetic agents with potentially fewer side effects .

Pharmacological Insights

2.1 Cardiovascular Effects

Some derivatives of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have shown antiarrhythmic activity. In animal models, these compounds were able to stabilize cardiac rhythm and reduce the incidence of arrhythmias during induced stress tests . This positions them as candidates for further development in cardiovascular therapeutics.

2.2 Anticancer Potential

Emerging research has highlighted the anticancer potential of this compound class. Studies have reported that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests a dual role where these compounds could serve both as chemotherapeutic agents and as adjuvants in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Local AnestheticEnhanced anesthetic activity
AntiarrhythmicStabilization of cardiac rhythm
AnticancerInduction of apoptosis in cancer cells

Synthesis and Derivative Development

The synthesis of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves several methods that allow for the introduction of various substituents to enhance biological activity. For instance, reactions with electrophilic reagents have yielded numerous derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Substituent Impact on Physical Properties

Compound Substituents (Positions 5/6) Melting Point (°C) Key Spectral Features (NMR/IR) Reference
5,6-Diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Phenyl/Phenyl N/A Inferred: Aromatic protons (δ 7.2–7.6 ppm), C=S (IR ~1250 cm⁻¹)
5,5′-((2-Nitrophenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-...) Nitrophenyl/Diethyl 172–173 δ 8.2–8.5 ppm (NO₂), C=O (IR ~1680 cm⁻¹)
5,6-Dimethyl-3-phenyl-2-thioxo-... Methyl/Phenyl N/A δ 2.3 ppm (CH₃), C=S (IR ~1240 cm⁻¹)
6-Methyl-2-thioxo-... (Au(III) complex) Methyl/H N/A δ 2.54 ppm (CH₃), C=O (174.6 ppm in ¹³C NMR)

Key Observations :

  • Aromatic vs.
  • Spectral Shifts : The thione (C=S) group exhibits IR absorption near 1240–1250 cm⁻¹ across analogs. Nitro groups introduce distinct ¹H NMR deshielding (δ >8 ppm) .

Key Observations :

  • Enzyme Inhibition : Nitro-substituted bis-thiobarbiturates () show potent xanthine oxidase inhibition, suggesting electron-withdrawing groups enhance enzyme interaction .
  • Antimicrobial Activity : The Au(III) complex of 6-methyl-2-thioxo-... exhibits broad-spectrum activity, highlighting the role of metal coordination in enhancing bioactivity . The diphenyl variant’s lipophilicity may further improve membrane penetration.
  • Therapeutic Potential: SCR7’s benzylideneamino substituents enable DNA repair inhibition, demonstrating how substituent diversity can target distinct pathways .

Key Observations :

  • Catalyst Efficiency: Zeolite-nano Au enables high-yield, eco-friendly synthesis of fused pyrimidinones .
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) facilitate condensation reactions for complex heterocycles .

Biological Activity

5,6-Diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the Biginelli reaction, which combines thiourea, β-keto esters, and aldehydes under acidic conditions. This method allows for the formation of various substituted dihydropyrimidinones with potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits notable antimicrobial properties. In one study, the compound was tested against various Gram-positive and Gram-negative bacteria as well as yeasts. The results indicated significant inhibition zones, suggesting effective antimicrobial action.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been explored in various cancer cell lines. A study involving the NCI-60 cancer cell line panel revealed that this compound exhibited cytotoxic effects against several breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). The mechanism of action appears to involve the inhibition of topoisomerase I (TOPO I), which is crucial for DNA replication and repair.

Cell LineIC50 (µM)
MCF-78.5
MDA-MB-4687.0

The results indicate that 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one could serve as a promising candidate for the development of novel anticancer therapies.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The thioxo group in the pyrimidine ring is thought to play a critical role in its binding affinity to target enzymes such as TOPO I. Molecular docking studies have provided insights into how this compound fits into the active site of TOPO I, suggesting a competitive inhibition mechanism.

Case Studies

Several case studies have documented the efficacy of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in preclinical settings:

  • Antimicrobial Efficacy : A study tested the compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in vitro.
  • Anticancer Properties : Research involving animal models demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclocondensation reactions using thiourea and diketone precursors. Optimization involves adjusting catalysts (e.g., HCl or Lewis acids), solvent systems (DMF or ethanol), and temperature (80–120°C). For example, analogous derivatives achieved yields >70% by refluxing in ethanol with catalytic HCl . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

  • Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Key markers include:

  • 1H^1H-NMR : A singlet for the NH proton at δ 10–12 ppm (thioxo group) and aromatic protons (δ 7.2–7.8 ppm) for phenyl substituents .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • IR : Stretching vibrations for C=S (~1200 cm1^{-1}) and C=O (~1680 cm1^{-1}) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer : Conduct in vitro assays targeting enzymes like COX-2, using indomethacin as a positive control. Use dose-response curves (1–100 µM) and measure IC50_{50} values. Ensure selectivity by comparing inhibition against related isoforms (e.g., COX-1) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic data and X-ray crystallography be resolved?

  • Answer : If NMR suggests planar geometry but X-ray reveals puckering (e.g., in thieno-pyrimidinones), perform DFT calculations to compare energy-minimized conformers. Validate via single-crystal X-ray diffraction (e.g., R factor <0.05 for precision) .

Q. What computational strategies predict binding affinity and selectivity for biological targets?

  • Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with target proteins (e.g., COX-2 PDB: 5KIR). Analyze binding poses for hydrogen bonds with Arg120/Tyr355 and hydrophobic interactions with the phenyl groups . Validate via free energy perturbation (FEP) calculations .

Q. How do substituent modifications (e.g., electron-withdrawing groups on phenyl rings) influence pharmacological activity?

  • Answer : Introduce substituents (e.g., -Cl, -NO2_2) via Suzuki coupling. Bioassays on COX-2 inhibition show electron-withdrawing groups enhance activity (e.g., IC50_{50} ↓30% with para-Cl), likely due to increased electrophilicity at the thioxo moiety .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Answer : Synthesize prodrugs (e.g., phosphate esters at the 4-OH position) or use co-solvents (PEG-400). Solubility testing (shake-flask method) in PBS (pH 7.4) showed PEG formulations increased solubility from 1.1 mg/L to >50 mg/L .

Data Analysis and Contradiction Resolution

Q. How should conflicting IC50_{50} values from replicate assays be statistically validated?

  • Answer : Perform Grubbs’ test to identify outliers. Use nonlinear regression (GraphPad Prism) with 95% confidence intervals. If variability persists (>20% RSD), standardize assay conditions (e.g., enzyme lot, incubation time) .

Q. When crystallographic data indicates polymorphism, how can the dominant form be identified in solution?

  • Answer : Use PXRD to compare experimental vs. simulated patterns. For solution-state analysis, employ 1H^1H-NMR DOSY to detect aggregation or polymorphic shifts .

Methodological Tables

Parameter Typical Range Reference
Synthesis Yield70–96%
COX-2 IC50_{50}0.5–10 µM
Aqueous Solubility1.1–50 mg/L
Melting Point210–225°C

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